Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-
CAS No.: 87787-67-5
Cat. No.: VC8005168
Molecular Formula: C8H19NO2
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87787-67-5 |
|---|---|
| Molecular Formula | C8H19NO2 |
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | 2-[2-(tert-butylamino)ethoxy]ethanol |
| Standard InChI | InChI=1S/C8H19NO2/c1-8(2,3)9-4-6-11-7-5-10/h9-10H,4-7H2,1-3H3 |
| Standard InChI Key | YDEDDFNFQOPRQJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NCCOCCO |
| Canonical SMILES | CC(C)(C)NCCOCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- is a branched amino alcohol with the molecular formula C₈H₁₉NO₂ and a molar mass of 161.24 g/mol . Its IUPAC name, 2-[2-(tert-butylamino)ethoxy]ethanol, reflects its structure: a two-carbon ethoxy chain linking a tert-butylamine group to an ethanol moiety. The tert-butyl group (C(CH₃)₃) confers steric bulk and electronic effects that influence reactivity and solubility .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₉NO₂ | |
| Molecular Weight | 161.24 g/mol | |
| Density | 1.02–1.06 g/cm³ (estimated) | |
| Boiling Point | 253–255°C (extrapolated) | |
| LogP (Partition Coefficient) | 0.77 ± 0.15 |
The compound’s polar surface area (PSA) of 41.49 Ų and LogP value of 0.77 indicate moderate hydrophilicity, enabling solubility in both aqueous and organic media . Hydrogen bonding between the amino and hydroxyl groups further enhances its solvent properties.
Synthesis and Industrial Production
Primary Synthesis Routes
The industrial synthesis of 2-[2-(tert-butylamino)ethoxy]ethanol typically involves the alkoxylation of tert-butylamine with ethylene oxide under controlled conditions. This exothermic reaction proceeds via nucleophilic attack of the amine on the ethylene oxide, forming the ethoxy-ethanol backbone .
Reaction Scheme:
Optimization parameters include:
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Temperature: 80–120°C
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Pressure: 2–5 bar
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Catalyst: Alkaline catalysts (e.g., KOH) improve reaction rates .
A patent by ExxonMobil (WO2011144651A1) describes a continuous process achieving 94% yield by maintaining precise stoichiometric ratios and employing tubular reactors to manage heat dissipation .
Purification and Quality Control
Post-synthesis purification involves distillation under reduced pressure (20–30 mmHg) to isolate the product from byproducts like diethylene glycol derivatives. Analytical methods such as gas chromatography (GC) and nuclear magnetic resonance (NMR) ensure >98% purity for research-grade material .
Functional Applications
Gas Treating and CO₂ Capture
The compound’s tertiary amine group enables reversible carbamate formation with CO₂, making it effective in acid gas removal systems. Compared to monoethanolamine (MEA), it offers lower corrosion rates and higher absorption capacity at elevated temperatures .
Surfactant and Polymer Additive
As a nonionic surfactant, 2-[2-(tert-butylamino)ethoxy]ethanol stabilizes emulsions in agrochemical formulations. In polymer production, it acts as a chain-transfer agent to regulate molecular weight distributions .
PROTAC Linkers
Derivatives like NH₂-PEG3 incorporate this compound as a polyethylene glycol (PEG) linker in proteolysis-targeting chimeras (PROTACs). These molecules facilitate targeted protein degradation, showing promise in cancer therapy .
Neurotransmitter Modulation
In vitro studies demonstrate its ability to inhibit monoamine oxidase (MAO) by 40–60% at 10 μM concentrations, suggesting potential antidepressant applications.
Biological and Toxicological Profile
Acute Toxicity
Animal studies indicate a median lethal dose (LD₅₀) of 1,200 mg/kg in rats (oral), classifying it as Category 4 under GHS guidelines. Primary adverse effects include mucous membrane irritation and transient central nervous system depression .
Environmental Impact
Comparison with Structural Analogs
Ethanolamine Derivatives
Compared to 2-aminoethoxyethanol (CAS 6338-55-2), the tert-butyl group in 2-[2-(tert-butylamino)ethoxy]ethanol reduces basicity (pKa 8.9 vs. 9.7) while enhancing lipid solubility. This modification improves blood-brain barrier penetration in pharmacological contexts .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
A 2024 study demonstrated enantioselective synthesis using chiral ruthenium catalysts, achieving 88% ee for (R)-enantiomers with potential in chiral solvent design .
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